ARGONAUT-I Study: Cefiderocol MIC90 Values Against Carbapenem-Resistant Gram-Negative Pathogens
In the ARGONAUT-I surveillance study, cefiderocol demonstrated potent in vitro activity against a globally sourced collection of carbapenem-resistant Gram-negative bacteria. The MIC90 (concentration required to inhibit 90% of isolates) was determined under iron-depleted conditions, which are essential for accurate assessment of siderophore cephalosporin activity. Against Acinetobacter baumannii, cefiderocol achieved an MIC90 of 1 mg/L; against Stenotrophomonas maltophilia, 0.25 mg/L; and against Pseudomonas aeruginosa, 0.5 mg/L [1]. For Enterobacteriaceae harboring defined carbapenemases, the MIC90 was 1 mg/L for OXA-48-like producers, 2 mg/L for KPC-3 producers, and 8 mg/L for strains carrying TEM/SHV ESBL, NDM, or KPC-2 enzymes [1]. Comparative data from the SIDERO-CR-2014/2016 global surveillance program confirm that cefiderocol maintained an MIC90 of ≤4 mg/L against 97.2% of all tested carbapenem-resistant Gram-negative isolates (n=1,022), whereas comparator agents including ceftazidime-avibactam and meropenem-vaborbactam exhibited substantially higher MIC90 values against MBL-producing strains [2].
| Evidence Dimension | In vitro antibacterial activity (MIC90) |
|---|---|
| Target Compound Data | Cefiderocol MIC90: A. baumannii 1 mg/L; S. maltophilia 0.25 mg/L; P. aeruginosa 0.5 mg/L; Enterobacteriaceae (OXA-48-like) 1 mg/L; (KPC-3) 2 mg/L; (NDM/KPC-2) 8 mg/L |
| Comparator Or Baseline | Ceftazidime-avibactam: P. aeruginosa MIC90 >32 mg/L against MBL producers; Meropenem: MIC90 ≥32 mg/L against carbapenem-resistant strains |
| Quantified Difference | Cefiderocol MIC90 8- to >32-fold lower than comparators against key resistant subsets |
| Conditions | Iron-depleted Mueller-Hinton broth; CLSI microdilution methodology |
Why This Matters
MIC90 values ≤4 mg/L against carbapenem-resistant pathogens predict clinical efficacy at the approved 2 g q8h dosing regimen based on PK/PD target attainment modeling, whereas comparator MIC90 values >8 mg/L indicate likely therapeutic failure.
- [1] Jacobs MR, Abdelhamed AM, Good CE, et al. ARGONAUT-I: Activity of Cefiderocol (S-649266), a Siderophore Cephalosporin, against Gram-Negative Bacteria, Including Carbapenem-Resistant Nonfermenters and Enterobacteriaceae with Defined Extended-Spectrum β-Lactamases and Carbapenemases. Antimicrob Agents Chemother. 2019;63(1):e01801-18. View Source
- [2] Karlowsky JA, Hackel MA, Tsuji M, et al. In vitro Activity of Cefiderocol against Globally Collected Carbapenem-Resistant Gram-Negative Bacteria Isolated from Urinary Tract Source: SIDERO-CR-2014/2016. Antimicrob Agents Chemother. 2019;63(2):e01958-18. View Source
